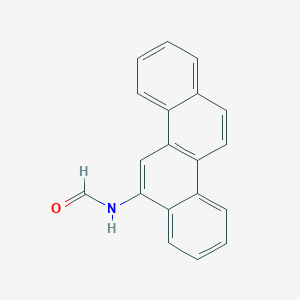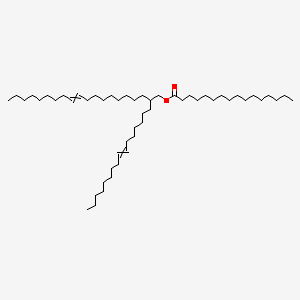
2-Hexadec-7-enylicos-11-enyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadec-7-enylicos-11-enyl hexadecanoate is a complex organic compound characterized by its long-chain aliphatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadec-7-enylicos-11-enyl hexadecanoate typically involves the esterification of hexadec-7-enyl alcohol with hexadecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadec-7-enylicos-11-enyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The unsaturated bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, ethers.
Applications De Recherche Scientifique
2-Hexadec-7-enylicos-11-enyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
Mécanisme D'action
The mechanism of action of 2-Hexadec-7-enylicos-11-enyl hexadecanoate involves its interaction with lipid bilayers in cell membranes. The compound’s long aliphatic chains allow it to integrate into the lipid bilayer, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyl palmitate: Hexadecyl hexadecanoate.
Stearyl stearate: Octadecyl octadecanoate.
Glyceryl stearate: Glyceryl monostearate.
Uniqueness
2-Hexadec-7-enylicos-11-enyl hexadecanoate is unique due to its combination of unsaturated and saturated hydrocarbon chains, which confer distinct physical and chemical properties. This structural feature allows it to exhibit a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Propriétés
Numéro CAS |
115365-42-9 |
|---|---|
Formule moléculaire |
C52H100O2 |
Poids moléculaire |
757.3 g/mol |
Nom IUPAC |
2-hexadec-7-enylicos-11-enyl hexadecanoate |
InChI |
InChI=1S/C52H100O2/c1-4-7-10-13-16-19-22-25-27-28-31-33-36-39-42-45-48-51(47-44-41-38-35-32-30-26-23-20-17-14-11-8-5-2)50-54-52(53)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3/h25-27,30,51H,4-24,28-29,31-50H2,1-3H3 |
Clé InChI |
ZEZBFWADYPBYLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCC=CCCCCCCCC)CCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


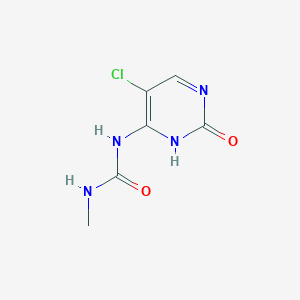

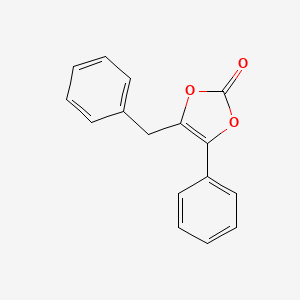
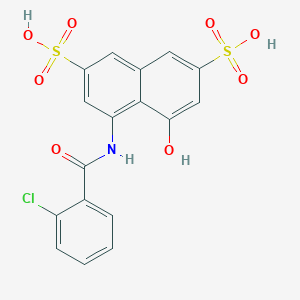

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

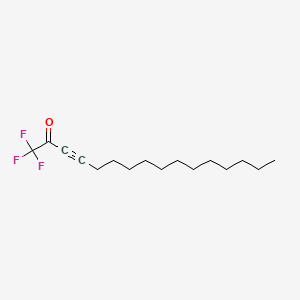
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)



